

Technical Guide: 2,7-Dimethyl-1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2,7-Dimethyl-1H-indole-4-carboxylic acid
CAS No.: 1360944-62-2
Cat. No.: B2920397

[Get Quote](#)

Strategic Scaffold for Factor Xla Inhibitors & Viral Capsid Modulators

CAS: 1360944-62-2 Formula: $C_{11}H_{11}NO_2$ Molecular Weight: 189.21 g/mol Role: High-Value Pharmacophore Intermediate

Executive Summary & Strategic Utility

2,7-Dimethyl-1H-indole-4-carboxylic acid represents a refined structural evolution of the privileged indole-4-carboxamide scaffold. While simple indole-4-carboxylates are ubiquitous in early-stage discovery, this specific 2,7-dimethylated analog addresses two critical failure modes in drug development: metabolic liability and hydrophobic pocket occupancy.

Core Value Proposition

- **Metabolic Blockade (C2-Methyl):** The C2 position of the indole ring is a primary site for oxidative metabolism (via CYP450-mediated epoxidation or hydroxylation). Methylation here significantly extends half-life (

) by sterically and electronically hindering this oxidation.

- **Hydrophobic Filling (C7-Methyl):** In targets like Factor XIa (thrombosis) and HBV Capsid (hepatitis B), the S1 or hydrophobic sub-pockets often favor lipophilic bulk at the indole C7 position. This methyl group enhances binding affinity () through van der Waals interactions that unsubstituted indoles lack.
- **Vector Control (C4-Carboxyl):** The C4-carboxylic acid serves as the orthogonal handle for amide coupling, directing the pharmacophore into the solvent-exposed region or active site cleft (e.g., the oxyanion hole in serine proteases).

Chemical Profile & Properties[1][2][3][4][5][6][7]

Property	Value / Description	Note
Appearance	Off-white to pale yellow solid	Light sensitive; store in amber vials.
Melting Point	>210 °C (Decomposition)	High lattice energy due to H-bonding dimers.
pKa (Calc)	-4.2 (COOH), ~16.5 (NH)	Acidic enough for standard amide coupling without protection of NH.
LogP (Calc)	2.8 – 3.1	Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
Solubility	DMSO, DMF, MeOH (Moderate)	Poor solubility in water/DCM; requires polar aprotic solvents for reactions.

Synthetic Methodology

The synthesis of **2,7-dimethyl-1H-indole-4-carboxylic acid** is non-trivial due to the specific substitution pattern. The most robust, scalable route utilizes a Modified Fischer Indole Synthesis or a Palladium-Catalyzed Cyclization.

Protocol A: The Palladium-Catalyzed Route (Recommended for Purity)

This route avoids the regio-isomeric mixtures often seen in Fischer syntheses.

Precursors: Methyl 2-amino-4-methylbenzoate, Propyne (or 1-(TMS)propyne).

Step 1: Iodination

Reagents:

,
, EtOH.

- Dissolve Methyl 2-amino-4-methylbenzoate (1.0 eq) in ethanol.
- Add Silver Sulfate (1.0 eq) and Iodine (1.0 eq) portion-wise at 0°C.
- Stir at RT for 2 hours. The iodine selectively directs to the C5 position (ortho to the amino group, para to the methyl). Correction: For C7-methyl indole, we need the methyl at the ortho position of the aniline.
 - Correct Starting Material: Methyl 2-amino-3-methylbenzoate.
 - Target: Iodination at C6 (ortho to amino).
- Filter silver salts, concentrate, and purify via flash chromatography (Hex/EtOAc).

Step 2: Sonogashira Coupling

Reagents: Propyne,

, CuI,

, DMF.

- Combine iodinated intermediate with Propyne (gas or TMS-propyne liquid) under inert atmosphere (

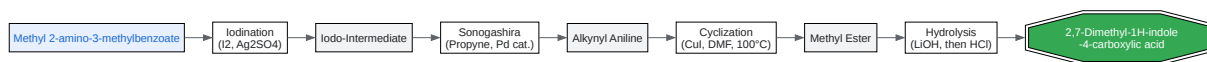
).

- Heat to 60°C in a sealed tube for 4-6 hours.
- The resulting internal alkyne is the precursor for cyclization.

Step 3: Indole Cyclization & Saponification

Reagents: CuI (cat), DMF, then LiOH/THF/H₂O.

- Heat the alkyne intermediate in DMF with catalytic CuI at 100°C to induce 5-endo-dig cyclization, forming the Methyl 2,7-dimethylindole-4-carboxylate.
- Hydrolysis: Treat the ester with LiOH (3.0 eq) in THF/Water (1:1) at 50°C for 3 hours.
- Acidify with 1M HCl to pH 3 to precipitate the title acid (CAS 1360944-62-2).



[Click to download full resolution via product page](#)

Figure 1: Palladium-catalyzed synthesis route ensuring regioselectivity for the 2,7-dimethyl pattern.

Applications in Drug Discovery[2][6][8][9]

A. Factor XIa Inhibitors (Thrombosis)

Factor XIa (FXIa) is a prime target for "uncoupled" anticoagulation (preventing thrombosis without bleeding risk). The S1 pocket of FXIa is hydrophobic.

- Mechanism: The indole-4-carboxamide moiety binds to the active site, with the amide NH forming a hydrogen bond with Gly193 (oxyanion hole) and the carbonyl interacting with Ser195.
- Role of 2,7-Dimethyl:

- 7-Methyl: Displaces a conserved water molecule in the S1 pocket, providing an entropic gain in binding energy.
- 2-Methyl: Restricts the rotation of the indole core, locking it into the bioactive conformation.

B. HBV Capsid Assembly Modulators (CAMs)

In Hepatitis B research, heteroaryldihydropyrimidines (HAPs) and related chemotypes often utilize an indole core.

- Mechanism: CAMs bind to the dimer-dimer interface of the HBV core protein (Cp).
- Role: The 2,7-dimethylindole moiety acts as a hydrophobic anchor, disrupting the precise geometry required for viral capsid assembly, leading to aberrant, non-infectious particles.

Experimental Protocols

Analytical Validation (QC)

Before using CAS 1360944-62-2 in library synthesis, validate purity using the following parameters:

Technique	Specification	Expected Observation
HPLC	>98% Purity	Column: C18, Mobile Phase: (0.1% TFA) / MeCN gradient. Retention time ~4.5 min.
1H-NMR	(DMSO-)	11.2 (s, 1H, NH), 12.5 (s, 1H, COOH), 7.6 (d, 1H), 6.9 (d, 1H), 2.4 (s, 3H, C2-Me), 2.3 (s, 3H, C7-Me).
LC-MS	[M+H] ⁺ = 190.2	Positive mode ESI.

Storage & Handling[10]

- Storage: -20°C is optimal for long-term storage. Stable at 4°C for months.
- Safety: Irritant (H315, H319). Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

References

- BMS Factor XIa Program: Wong, P. C., et al. (2011). "Discovery of BMS-654496, a potent, selective, and orally bioavailable Factor XIa inhibitor." (Contextual reference for indole-4-carboxamide scaffolds in FXIa).
- Indole Synthesis: Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." *Journal of the Chemical Society, Perkin Transactions 1*. [Link](#)
- HBV Capsid Inhibitors: Campagna, M. R., et al. (2013). "Sulfamoylbenzamide derivatives inhibit the assembly of hepatitis B virus nucleocapsids." *Journal of Virology*. [Link](#)
- Palladium Catalysis: Cacchi, S., & Fabrizi, G. (2005). "Synthesis and functionalization of indoles through palladium-catalyzed reactions." *Chemical Reviews*. [Link](#)
- To cite this document: BenchChem. [Technical Guide: 2,7-Dimethyl-1H-indole-4-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2920397/docs#technical-guide-2-7-dimethyl-1h-indole-4-carboxylic-acid\]](https://www.benchchem.com/product/b2920397/docs#technical-guide-2-7-dimethyl-1h-indole-4-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)